molecular formula C10H24N2O2Si B186623 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine CAS No. 128996-12-3

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Cat. No.: B186623
CAS No.: 128996-12-3
M. Wt: 232.39 g/mol
InChI Key: CTLDFURRFMJGON-UHFFFAOYSA-N
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Description

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane compound with the molecular formula C10H24N2O2Si. It is known for its unique structure, which includes both a dimethoxysilane group and a piperazinopropyl group. This compound is widely used in various scientific and industrial applications due to its ability to act as an adhesion promoter and surface modifier .

Preparation Methods

The synthesis of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with piperazine in the presence of a base. The reaction conditions include:

    Reactants: 3-chloropropylmethyldimethoxysilane and piperazine

    Catalyst/Base: Commonly used bases such as sodium hydroxide or potassium carbonate

    Solvent: Organic solvents like toluene or ethanol

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

    Time: The reaction time can vary but typically ranges from several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include water or moisture for hydrolysis, and organic solvents and catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted organosilanes .

Comparison with Similar Compounds

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is unique due to its bifunctional nature, combining both silane and piperazine functionalities. Similar compounds include:

The unique structure of this compound provides better anti-yellowing properties and enhanced adhesion promotion compared to these similar compounds .

Properties

IUPAC Name

dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDFURRFMJGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN1CCNCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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